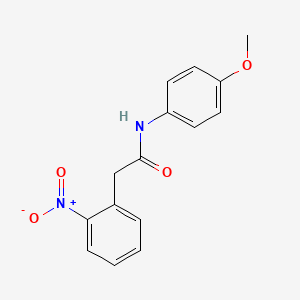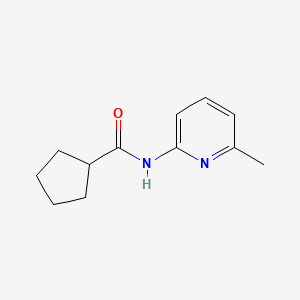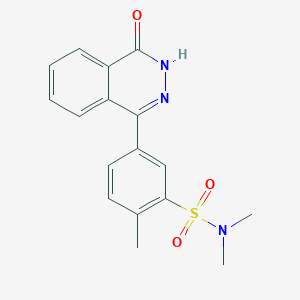
(E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. The compound’s structure includes an ethoxyphenyl group, a methylphenyl group, and a nitrile group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the reaction of phenol with ethyl bromide in the presence of a base such as sodium hydroxide.
Formation of the Methylphenyl Intermediate: The methylphenyl group can be synthesized through the Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The ethoxyphenyl and methylphenyl intermediates are then coupled through a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Formation of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and nitrile groups can play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- (E)-3-(3-ethoxyphenyl)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
- (E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups, along with the sulfonyl and nitrile functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-3-22-16-6-4-5-15(11-16)12-18(13-19)23(20,21)17-9-7-14(2)8-10-17/h4-12H,3H2,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYLRNHCWFDRFC-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680254.png)

![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5680277.png)
![1-(2-chlorophenyl)-4-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5680285.png)

![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![2-{[3-amino-2-(methoxycarbonyl)-1-benzothiophen-6-yl]sulfanyl}acetic acid](/img/structure/B5680314.png)
![9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B5680323.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)

![[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B5680367.png)
